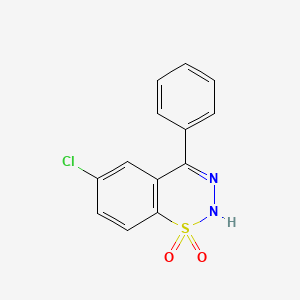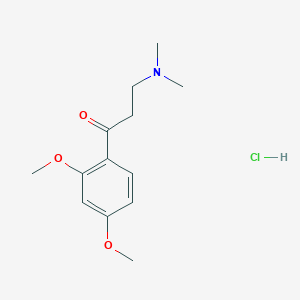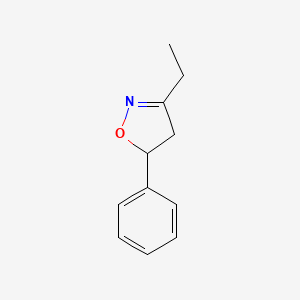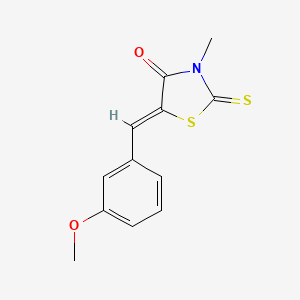
2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a phenolic hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Phenolic Group: The phenolic group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with the triazole intermediate.
Final Assembly: The final compound is assembled by linking the triazole and phenolic components through an imine formation reaction, typically using a suitable aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the development of sensors and electronic devices.
Mécanisme D'action
The mechanism by which 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the triazole ring can coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-tert-Butylphenyl)amino)methylphenol
- 2,4-Di-tert-butylphenol
- 2-tert-Butylphenol
Uniqueness
Compared to similar compounds, 2-(((3-(4-Tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to the presence of the triazole ring and the imine linkage. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C19H20N4OS |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)15-10-8-13(9-11-15)17-21-22-18(25)23(17)20-12-14-6-4-5-7-16(14)24/h4-12,24H,1-3H3,(H,22,25)/b20-12+ |
Clé InChI |
WTRXHZVUNGAFEX-UDWIEESQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)


![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)


![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)
